molecular formula C21H13NO B14726493 2-Phenylnaphtho[1,2,3-cd]indol-6(2h)-one CAS No. 6336-89-6

2-Phenylnaphtho[1,2,3-cd]indol-6(2h)-one

Cat. No.: B14726493
CAS No.: 6336-89-6
M. Wt: 295.3 g/mol
InChI Key: HISXVQBXYIXQPW-UHFFFAOYSA-N
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Description

2-Phenylnaphtho[1,2,3-cd]indol-6(2H)-one is a chemical compound of interest in specialized organic chemistry and biochemical research. While specific studies on this exact phenyl-substituted derivative are not extensively documented in the public literature, its core structural motif is closely related to the naphtho[1,2,3-cd]indol-6(2H)-one scaffold. Compounds based on this scaffold have demonstrated significant utility as fluorescent labels in molecular biology . Researchers have successfully employed such derivatives in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions to create fluorescently modified DNA. These conjugated DNA molecules serve as powerful tools for investigating real-time protein-DNA interactions, enabling the study of complex binding mechanisms and kinetics through techniques like stopped-flow fluorescence . The presence of the 2-phenyl substituent in this particular compound is likely to influence its photophysical properties and binding characteristics, offering researchers a modified probe to explore structure-activity relationships. This product is intended for use in chemical synthesis, method development in bio-conjugation, and fundamental biophysical studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

6336-89-6

Molecular Formula

C21H13NO

Molecular Weight

295.3 g/mol

IUPAC Name

14-phenyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one

InChI

InChI=1S/C21H13NO/c23-21-16-10-5-4-9-15(16)18-13-22(14-7-2-1-3-8-14)19-12-6-11-17(21)20(18)19/h1-13H

InChI Key

HISXVQBXYIXQPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C4=CC=CC=C4C(=O)C5=C3C2=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylnaphtho[1,2,3-cd]indol-6(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with indole precursors under specific conditions. For instance, the reaction of 2-(methylthio)benzo[cd]indol-1-inium iodide with C-nucleophiles can yield naphthostyryl derivatives, which can be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylnaphtho[1,2,3-cd]indol-6(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Phenylnaphtho[1,2,3-cd]indol-6(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenylnaphtho[1,2,3-cd]indol-6(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Features:

  • Structural Motifs : The compound’s extended π-conjugation system enables strong fluorescence, which is highly sensitive to environmental changes, such as DNA conformation or protein interactions .
  • Synthesis: Derived from anthraquinone precursors via cyclization and functionalization reactions, as demonstrated in studies on the functionalization of the pyrrole ring .
  • Applications : Widely used as a fluorescent probe to study DNA-protein interactions, particularly in monitoring conformational changes during enzymatic processes like base excision repair .

Comparison with Similar Compounds

Pyrrolocytosine (CPy)

  • Structure : A cytosine analog with a pyrrolo ring system.
  • Fluorescence Properties : Fluorescence is quenched in double-stranded DNA compared to single-stranded DNA due to base stacking .
  • Comparison :
    • Unlike 2-phenylnaphthoindol-6-one, CPy lacks an extended aromatic system, resulting in lower fluorescence intensity.
    • CPy is primarily used for studying DNA hybridization, whereas 2-phenylnaphthoindol-6-one is optimized for tracking enzymatic conformational changes .

1,3-Diaza-2-oxophenoxazine (tCO)

  • Structure: A tricyclic cytosine analog with a phenoxazine core.
  • Fluorescence Properties : Exhibits environment-sensitive fluorescence with a red-shifted emission compared to CPy .
  • Comparison :
    • tCO’s emission wavelength (λem ≈ 460 nm) is shorter than that of 2-phenylnaphthoindol-6-one (λem ≈ 520 nm), making the latter more suitable for multiplexed assays .
    • tCO is less stable under acidic conditions due to its oxazine ring, whereas the naphthoindole core of 2-phenylnaphthoindol-6-one offers superior chemical robustness .

3-Phenyl-3H-naphtho[1,2-e][1,2,3]oxadiazine

  • Structure : Contains an oxadiazine ring fused to a naphthalene system.
  • Applications : Primarily explored in synthetic chemistry for heterocyclic diversification .
  • Comparison: The oxadiazine ring introduces electron-withdrawing properties, reducing fluorescence efficiency compared to the electron-rich indole system in 2-phenylnaphthoindol-6-one . No reported applications in biophysical studies, unlike the DNA-binding utility of 2-phenylnaphthoindol-6-one .

7,8,9,10-Tetrahydro-2-bromo-cyclohepta[b]indol-6(5H)-one

  • Structure : A seven-membered cyclohepta ring fused with an indole and substituted with bromine.
  • Synthesis : Prepared via bromination of tetrahydrocyclohepta-indolone precursors .
  • Comparison :
    • The saturated cyclohepta ring reduces aromatic conjugation, leading to negligible fluorescence compared to the fully aromatic naphthoindole system .
    • Bromine substitution enhances electrophilicity but limits solubility in aqueous systems, unlike the phenyl group in 2-phenylnaphthoindol-6-one, which improves hydrophobicity without compromising fluorescence .

Lerzéparib (PARP Inhibitor)

  • Structure: Contains an oxazepino[6,5,4-cd]indol-6-one core with a fluorophenyl substituent .
  • Applications : Clinical PARP inhibitor used in cancer therapy.
  • Comparison: The oxazepine ring in lerzéparib introduces conformational flexibility, critical for binding PARP enzymes, whereas 2-phenylnaphthoindol-6-one’s rigid structure is tailored for DNA interaction . Lerzéparib lacks fluorescence properties, highlighting the specialized role of 2-phenylnaphthoindol-6-one in diagnostic applications .

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